2,4-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral properties. For instance:
- Compound 2 : 1-(5-fluoro-3-phenyl-1 H -indole-2-carbonyl)-4-methylthiosemicarbazide showed potency against Coxsackie B4 virus .
Anti-Inflammatory and Analgesic Effects
Certain indole derivatives exhibit anti-inflammatory and analgesic activities. Notably:
- Compound 42 : (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1 H -indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide demonstrated these effects .
Antileishmanial and Antimalarial Properties
Indole-based compounds, including pyrazoles, have potent antileishmanial and antimalarial activities. For instance:
- Compound 13 : Molecular simulations justified its in vitro antipromastigote activity, making it a promising candidate .
Neurotoxic Potential
The newly synthesized pyrazoline derivative B4 exhibited neurotoxic effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain of alevins .
Other Biological Activities
Further exploration is needed, but indole derivatives often participate in various other activities, such as anticancer, anti-HIV, antimicrobial, antitubercular, and antidiabetic effects .
Future Directions
Pyrazole compounds, including “2,4-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide”, may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . This suggests that future research could focus on further structural optimization of these compounds to improve their production and quality control.
properties
IUPAC Name |
2,4-dimethyl-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-14-4-7-18(8-5-14)22-13-17(11-20(22)23)12-21-26(24,25)19-9-6-15(2)10-16(19)3/h4-10,17,21H,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAMOZVJOQMXOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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